A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 3-hydrazinylbenzoate Hydrochloride
A Comprehensive Technical Guide to the Physicochemical Properties of Ethyl 3-hydrazinylbenzoate Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 3-hydrazinylbenzoate hydrochloride is a versatile chemical intermediate of significant interest in medicinal chemistry and synthetic organic chemistry. As a substituted hydrazine derivative, it serves as a crucial building block for the synthesis of a wide array of heterocyclic compounds, including pyrazoles and indazoles, which are core scaffolds in many pharmacologically active molecules. The presence of the hydrazinyl group offers a reactive site for condensation reactions, while the benzoate ester provides a handle for further functionalization.
This technical guide provides a comprehensive overview of the core physical and chemical properties of Ethyl 3-hydrazinylbenzoate hydrochloride. The information herein is curated for researchers, scientists, and drug development professionals, offering not only fundamental data but also practical insights into its handling, characterization, and application. All data is supported by authoritative sources to ensure scientific integrity and reliability.
Molecular and Physicochemical Profile
Structure and Identification
The molecular structure of Ethyl 3-hydrazinylbenzoate hydrochloride consists of a benzene ring substituted with an ethyl ester at position 1 and a hydrazinyl hydrochloride group at position 3. The hydrochloride salt form enhances the compound's stability and handling characteristics.
-
IUPAC Name: ethyl 3-hydrazinylbenzoate hydrochloride
-
Synonyms: 3-Hydrazino-benzoic acid ethyl ester HCl[1]
-
Molecular Formula: C₉H₁₃ClN₂O₂[1]
-
Molecular Weight: 216.67 g/mol [1]
Core Physicochemical Properties
The fundamental physical properties of a compound are critical for its application in synthesis, formulation, and quality control. Below is a summary of the key physicochemical data for Ethyl 3-hydrazinylbenzoate hydrochloride.
| Property | Value | Source(s) |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [1][2] |
| LogP | 2.31 (for the free base) | [2] |
| Rotatable Bonds | 4 (for the free base) | [2] |
Note: Specific properties such as melting point and boiling point are not consistently reported in publicly available literature, indicating a need for empirical determination for specific batches.
Solubility Profile
The solubility of a compound is a critical parameter for reaction setup, purification, and formulation. While exhaustive quantitative data is not available, the hydrochloride salt form generally imparts moderate solubility in polar protic solvents.
| Solvent | Expected Solubility | Rationale |
| Water | Soluble | The hydrochloride salt and polar functional groups (ester, hydrazinium) suggest good aqueous solubility. |
| Methanol/Ethanol | Soluble | Polar protic solvents are effective at solvating ionic salts and polar organic molecules. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Dichloromethane (DCM) | Sparingly Soluble to Insoluble | A nonpolar solvent, less likely to effectively solvate the ionic hydrochloride salt. |
| Diethyl Ether | Insoluble | A nonpolar solvent, not suitable for dissolving polar salts. |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of a chemical substance. Below are the expected spectral characteristics for Ethyl 3-hydrazinylbenzoate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and the protons of the hydrazinyl group. A patent describing the synthesis of the free base (ethyl 3-hydrazinobenzoate) in DMSO-d₆ reports the following shifts: aromatic protons between 7.22-7.58 ppm, a quartet for the ethyl CH₂ at 4.30 ppm, and a triplet for the ethyl CH₃ at 1.31 ppm[4]. The hydrazinyl protons are often broad and may exchange with deuterium in solvents like D₂O.
-
¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the aromatic carbons, and the two carbons of the ethyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected peaks include:
-
N-H stretching: Around 3200-3400 cm⁻¹ for the hydrazinyl group.
-
C=O stretching: A strong absorption around 1700-1730 cm⁻¹ for the ester carbonyl.
-
C=C stretching: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.
-
C-O stretching: Around 1100-1300 cm⁻¹ for the ester C-O bond.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For the free base (C₉H₁₂N₂O₂), the expected exact mass is approximately 180.09 Da[5]. In MS analysis, a prominent peak corresponding to the molecular ion of the free base would be expected.
Chemical Reactivity and Stability
Reactivity Profile
The primary reactivity of Ethyl 3-hydrazinylbenzoate hydrochloride stems from the nucleophilic hydrazinyl group.
-
Hydrazone Formation: It readily reacts with aldehydes and ketones, typically under acidic conditions, to form stable hydrazone derivatives. This reaction is a cornerstone of its utility in synthetic chemistry for building more complex molecules[6].
-
Acylation and Sulfonylation: The hydrazinyl group can be acylated or sulfonylated at the terminal nitrogen.
-
Cyclization Reactions: It is a key precursor for synthesizing heterocyclic systems like pyrazoles through reactions with 1,3-dicarbonyl compounds.
The following diagram illustrates the general workflow for a key reaction of this compound.
Caption: General workflow for hydrazone synthesis.
Stability and Storage Recommendations
-
Stability: As a hydrochloride salt, the compound is generally more stable to air oxidation than its free base counterpart. However, like many hydrazines, it may be sensitive to light and strong oxidizing agents. Some related compounds are noted to be hygroscopic and air-sensitive[7].
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases[7]. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability[7].
Hazard and Safety Information
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat[8][9]. Avoid breathing dust[9].
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists or if swallowed[7][8].
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following are generalized, best-practice protocols for the characterization of solid chemical intermediates like Ethyl 3-hydrazinylbenzoate hydrochloride.
Protocol: Melting Point Determination
Causality: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity, while a broad or depressed range suggests the presence of impurities.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, finely powdered compound into a capillary tube, sealed at one end. Tap the tube gently to pack the sample to a height of 2-3 mm.
-
Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two temperatures.
-
Validation: Perform the measurement in triplicate to ensure reproducibility.
Protocol: Workflow for Analytical Sample Preparation
Causality: Proper sample preparation is critical for obtaining high-quality, reproducible spectroscopic data. The choice of solvent and concentration must be appropriate for the analytical technique to avoid signal saturation or poor signal-to-noise ratios.
Caption: General workflow for analytical sample preparation.
Conclusion
Ethyl 3-hydrazinylbenzoate hydrochloride is a valuable synthetic intermediate with well-defined structural and chemical properties. Its utility is centered on the reactivity of the hydrazinyl group, making it a key component in the synthesis of diverse heterocyclic structures. Understanding its physicochemical properties, reactivity, and handling requirements is essential for its effective and safe use in research and development. This guide provides a foundational understanding of these characteristics, supported by available data and established scientific principles.
References
- Vertex AI Search Result. (n.d.). Ethyl 3-Hydrazinylbenzoate Hydrochloride, 95% Purity, C9H13ClN2O2, 5 grams.
- Hit2Lead. (n.d.). ethyl 3-hydrazinobenzoate hydrochloride | CAS# 940875-99-0.
- Sigma-Aldrich. (n.d.). Ethyl 3-hydrazinobenzoate hydrochloride DiscoveryCPR 940875-99-0.
- PubChem. (n.d.). Ethyl 3-hydrazinyl-4-methylbenzoate.
- Fisher Scientific. (2010). SAFETY DATA SHEET - Ethyl hydrazinoacetate hydrochloride.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - Ethyl hydrazinoacetate hydrochloride.
- ChemicalBook. (n.d.). 3-HYDRAZINO-BENZOIC ACID ETHYL ESTER synthesis.
- ChemSrc. (2025). ethyl 3-ethyl-4-hydrazinobenzoate.
- ResearchGate. (n.d.). Synthesis, crystal structure, and non-covalent interactions in ethyl 4-hydrazinobenzoate hydrochloride.
- NJDOH. (n.d.). Hazardous Substance Fact Sheet.
- PubChem. (n.d.). Ethyl 4-hydrazinylbenzoate.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Hit2Lead | ethyl 3-hydrazinobenzoate hydrochloride | CAS# 940875-99-0 | MFCD06796173 | BB-2000014 [hit2lead.com]
- 3. Ethyl 3-hydrazinobenzoate hydrochloride DiscoveryCPR 940875-99-0 [sigmaaldrich.com]
- 4. 3-HYDRAZINO-BENZOIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 4-hydrazinylbenzoate | C9H12N2O2 | CID 792992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
